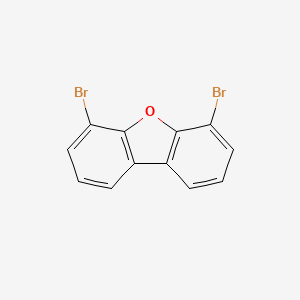

4,6-Dibromodibenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJLDNSNUICSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335683 | |

| Record name | 4,6-dibromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201138-91-2 | |

| Record name | 4,6-dibromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dibromodibenzofuran (CAS: 201138-91-2): A Technical Whitepaper for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dibromodibenzofuran, a key intermediate in the synthesis of advanced organic materials. This document collates available physicochemical data, outlines synthetic approaches, and explores its applications, particularly in the field of organic electronics. Furthermore, it touches upon the broader biological potential of the dibenzofuran scaffold, offering context for its relevance in medicinal chemistry and drug development.

Core Physicochemical Properties

This compound is a halogenated aromatic heterocyclic compound. Its core structure consists of a central furan ring fused with two flanking benzene rings, with bromine atoms substituted at the 4 and 6 positions. This substitution pattern imparts specific reactivity and electronic properties that are leveraged in its applications.

| Property | Value | Reference(s) |

| CAS Number | 201138-91-2 | [1][2] |

| Molecular Formula | C₁₂H₆Br₂O | [1][3] |

| Molecular Weight | 325.98 g/mol | [1][3] |

| Appearance | White to off-white powder or crystal | [4] |

| Melting Point | 147 - 151 °C | [5] |

| Boiling Point (Predicted) | 396.0 ± 22.0 °C | [5] |

| Purity | ≥98% (typically available commercially) | [4] |

| IUPAC Name | This compound | [1] |

| InChI Key | XSJLDNSNUICSQC-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the selective bromination of dibenzofuran[5]. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired 4,6-disubstitution pattern with high purity[5]. While specific proprietary synthesis routes may vary among manufacturers, the fundamental chemistry involves the reaction of dibenzofuran with a brominating agent.

General Synthetic Approach: Electrophilic Bromination

The synthesis of this compound involves the direct bromination of dibenzofuran. The reaction conditions, including the choice of brominating agent (e.g., elemental bromine, N-bromosuccinimide), solvent, temperature, and reaction time, are critical for achieving the desired regioselectivity and minimizing the formation of other brominated isomers.

Note: A detailed, publicly available experimental protocol specifically for the synthesis of this compound is not readily found in the surveyed scientific literature or patents. The following is a representative protocol for the synthesis of a related compound, 2,8-dibromodibenzofuran, which illustrates the general principles of dibenzofuran bromination.

Representative Experimental Protocol: Synthesis of 2,8-Dibromodibenzofuran

This protocol is for a related isomer and should be adapted and optimized for the synthesis of this compound.

Materials:

-

Dibenzofuran

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzofuran in DMF.

-

Add N-bromosuccinimide (2.2 equivalents) to the solution.

-

Heat the reaction mixture to 80°C and stir for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Collect the resulting precipitate by filtration and wash with water.

-

Recrystallize the crude product from ethanol to yield pure 2,8-dibromodibenzofuran.

Characterization Data: While specific spectroscopic data for this compound is not widely published, characterization of the dibenzofuran scaffold and its derivatives typically involves standard analytical techniques:

-

¹H NMR: To determine the number and environment of protons in the molecule.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to bromine).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Applications in Organic Electronics

This compound is a valuable intermediate in the synthesis of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs)[5][6]. The bromine atoms serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings), allowing for the attachment of various functional groups to the dibenzofuran core. This enables the fine-tuning of the electronic and photophysical properties of the final materials, such as their energy levels, charge transport characteristics, and emission color. These tailored materials can be used as hosts in the emissive layer of OLEDs, contributing to improved device efficiency, stability, and lifetime.

Note: A specific experimental protocol for the use of this compound in the synthesis of an OLED material is not available in the public domain. Below is a representative workflow illustrating how a dibromo-dibenzofuran derivative can be used to synthesize an OLED host material.

Caption: Workflow for the synthesis and application of a dibenzofuran-based OLED host material.

Potential Biological Activity and Drug Development Relevance

While this compound is primarily utilized in materials science, the dibenzofuran scaffold is of significant interest to medicinal chemists and drug development professionals. Numerous studies have demonstrated that dibenzofuran derivatives possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Potential of Dibenzofuran Derivatives:

Derivatives of dibenzofuran have shown promising cytotoxic effects against various cancer cell lines[7][8]. The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest[8][9]. For instance, certain dibenzofuran-based compounds have been identified as potent inhibitors of protein kinase CK2, a promising target in cancer therapy[10]. The presence of halogen substituents, such as bromine, on the benzofuran ring has been shown in some cases to enhance cytotoxic activity[7].

Other Reported Biological Activities:

The dibenzofuran core is present in various natural products and synthetic compounds with other therapeutic applications. These include potential use as antibacterial agents and in the development of treatments for neurodegenerative diseases.

Relevance to this compound:

Currently, there is a lack of publicly available data on the specific biological activity or cytotoxicity of this compound. However, as a dibenzofuran derivative, it represents a scaffold that could be further functionalized to explore potential therapeutic applications. Its two bromine atoms provide convenient points for chemical modification to generate a library of novel compounds for biological screening.

References

- 1. catalog.data.gov [catalog.data.gov]

- 2. This compound | C12H6Br2O | CID 526362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-dibromo-dibenzofuran [webbook.nist.gov]

- 4. Dibenzofuran, 4,6-dibromo- | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. 4,6-Dibromodibenzo[b,d]furan [myskinrecipes.com]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4,6-Dibromodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromodibenzofuran is a halogenated aromatic compound belonging to the dibenzofuran family. Dibenzofurans and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The introduction of bromine atoms to the dibenzofuran core at the 4 and 6 positions can significantly alter its physicochemical properties, reactivity, and biological profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with general experimental approaches for its synthesis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 201138-91-2 | [1] |

| Molecular Formula | C₁₂H₆Br₂O | [2] |

| Molecular Weight | 325.983 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 147 - 151 °C | |

| Boiling Point | 396.0 ± 22.0 °C (Predicted) | |

| Solubility | No specific data available. Generally, bromination can increase solubility in organic solvents. | |

| Purity | Typically ≥98% (by GC) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound would involve the direct bromination of dibenzofuran. Mechanistic analysis of bromination on aromatic structures suggests that positions 1, 4, 6, and 9 are highly susceptible to substitution reactions.[3]

General Procedure for Bromination of Dibenzofuran Derivatives:

One common method for the bromination of aromatic compounds is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a suitable solvent, and the presence of a radical initiator like AIBN (azobisisobutyronitrile) can influence the reaction pathway, favoring benzylic bromination if an alkyl substituent is present. For aromatic bromination, electrophilic conditions are generally required.

A synthesis of a 4,6-disubstituted dibenzofuran has been reported via a multi-step route involving a reductive radical arylation of benzene followed by cycloetherification, though this is a more complex approach not suitable for direct bromination.[4][5][6]

Purification:

Purification of the crude product would typically involve standard techniques such as:

-

Recrystallization: Using a suitable solvent or solvent mixture to obtain a crystalline solid of high purity.

-

Column Chromatography: Employing a stationary phase like silica gel and an appropriate eluent system to separate the desired product from any unreacted starting materials or byproducts.

Spectral Data

Mass Spectrometry

The National Institute of Standards and Technology (NIST) WebBook provides an entry for 4,6-dibromo-dibenzofuran, confirming its molecular formula and weight.[2] While the full mass spectrum is not directly provided in the initial search results, the database indicates the availability of gas chromatography data for this compound.[2]

NMR and IR Spectroscopy

Specific experimental 1H NMR, 13C NMR, and IR spectra for this compound are not available in the public databases and literature surveyed for this guide. For reference, the spectral data of the parent compound, dibenzofuran, are available and can serve as a basis for predicting the expected spectral features of its brominated derivative.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the biological activity or the interaction of this compound with any signaling pathways.

However, studies on polybrominated dibenzofurans (PBDFs) in general have shown that they can exhibit biological effects similar to their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs).[7][8][9] These effects are often mediated through binding to the aryl hydrocarbon receptor (AhR), a cytosolic transcription factor.[7][8] This interaction can lead to a range of toxicological responses. Given the structural similarity, it is plausible that this compound could also interact with this receptor. Polybrominated dibenzofurans are also considered potential human carcinogens.[8][10]

Due to the lack of specific data on the interaction of this compound with any signaling pathways, the mandatory visualization of these pathways using Graphviz could not be fulfilled.

Logical Relationships in Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis and characterization of this compound based on the information gathered.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Conclusion

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. 4,6-dibromo-dibenzofuran [webbook.nist.gov]

- 3. Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of a 4,6-disubstituted dibenzofuran beta-sheet initiator by reductive radical arylation of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,6-Dibromodibenzofuran: A Key Intermediate for Advanced Organic Electronics

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4,6-dibromodibenzofuran, a pivotal building block in the development of high-performance organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development.

Core Compound Properties

This compound is a halogenated heterocyclic compound with a rigid and planar dibenzofuran core. The strategic placement of bromine atoms at the 4 and 6 positions imparts specific reactivity, making it a valuable intermediate in organic synthesis.

Molecular Structure and Weight

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₆Br₂O |

| Molecular Weight | 325.98 g/mol |

| CAS Number | 201138-91-2 |

| Appearance | Off-white powder |

| Purity | Typically ≥99.0% |

| Melting Point | 147-151 °C |

| Boiling Point | Approximately 396 °C |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. |

| InChI | InChI=1S/C12H6Br2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H |

| InChIKey | XSJLDNSNUICSQC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Br)Br |

Synthesis of this compound

The primary synthetic route to this compound is through the selective electrophilic bromination of dibenzofuran. The reaction conditions must be carefully controlled to achieve the desired disubstitution pattern and high purity.

Experimental Protocol: Selective Bromination of Dibenzofuran

This protocol describes a plausible method for the synthesis of this compound based on established bromination procedures for aromatic compounds.

Materials:

-

Dibenzofuran (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve dibenzofuran (1.0 eq) in anhydrous dichloromethane.

-

Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as an off-white solid.

-

Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Applications in Organic Electronics

This compound is a crucial intermediate in the synthesis of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2] The bromine atoms at the 4 and 6 positions serve as reactive handles for introducing various functional groups through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2] This allows for the fine-tuning of the electronic and photophysical properties of the final materials, leading to improved device efficiency, stability, and color purity.

Logical Workflow: From this compound to OLEDs

The following diagram illustrates the general workflow from the synthesis of this compound to its application in the fabrication of OLED devices.

Caption: Synthetic and application workflow for this compound in OLEDs.

Biological Activity Context

While the primary application of this compound is in materials science, the broader class of benzofuran derivatives is known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. However, there is currently limited specific research on the biological effects or signaling pathway interactions of this compound. Future research could explore the potential of this scaffold in drug discovery, leveraging the synthetic accessibility and potential for diverse functionalization.

Conclusion

This compound is a synthetically versatile and highly valuable compound for the development of next-generation organic electronic materials. Its well-defined molecular structure and the reactivity of its bromine substituents allow for the systematic design and synthesis of functional molecules with tailored properties. The experimental protocols and workflow provided in this guide offer a foundational resource for researchers and professionals aiming to utilize this key intermediate in their research and development endeavors.

References

An In-depth Technical Guide to 4,6-dibromodibenzofuran: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dibromodibenzofuran is a halogenated aromatic heterocyclic compound. Its rigid, planar structure and the presence of reactive bromine atoms at the 4 and 6 positions make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, key properties, and common applications, with a focus on its utility in the development of novel materials and potential pharmaceutical scaffolds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in various chemical transformations.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₆Br₂O |

| Molecular Weight | 325.98 g/mol |

| CAS Number | 201138-91-2 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 147-151 °C |

| Boiling Point | 396.0 ± 22.0 °C (Predicted) |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and aromatic solvents (e.g., toluene). Insoluble in water. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.80 (m, 6H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 110-160 (multiple peaks for aromatic carbons, including C-Br and C-O) |

| IR (KBr, cm⁻¹) | 3050-3100 (Ar-H stretch), 1600-1450 (C=C stretch), 1250-1150 (C-O-C stretch), 750-650 (C-Br stretch) |

| Mass Spectrometry (EI, m/z) | 326 [M⁺], isotopic pattern characteristic of two bromine atoms |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of dibenzofuran. The following protocol outlines a standard laboratory procedure.

Materials:

-

Dibenzofuran

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzofuran (1.0 eq) in DMF.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and DCM.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Suzuki-Miyaura Cross-Coupling of this compound

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 2.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.2 eq)

-

Potassium carbonate (K₂CO₃, 4.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (2.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.2 eq), and K₂CO₃ (4.0 eq).

-

Solvent Addition and Degassing: Add a 3:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 18-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-diaryl-dibenzofuran.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound and its subsequent application in a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a versatile building block in organic synthesis. The protocols and data presented in this guide are intended to facilitate its use in research and development. Its utility in constructing complex polyaromatic systems through cross-coupling reactions highlights its importance in materials science and medicinal chemistry for the synthesis of novel functional molecules.

An In-Depth Technical Guide to the Synthesis and Discovery of 4,6-Dibromodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromodibenzofuran is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its rigid, planar structure and the presence of reactive bromine atoms at the 4 and 6 positions make it a valuable intermediate in the development of functional materials, particularly in the field of organic electronics. This technical guide provides a comprehensive overview of the synthesis, discovery, and key properties of this compound, tailored for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₂O | --INVALID-LINK-- |

| Molecular Weight | 325.98 g/mol | --INVALID-LINK-- |

| Appearance | Off-white powder | --INVALID-LINK-- |

| Melting Point | 147-151 °C | --INVALID-LINK-- |

| Boiling Point | ~396 °C (Predicted) | --INVALID-LINK-- |

| CAS Number | 201138-91-2 | --INVALID-LINK-- |

Discovery and First Synthesis

The initial synthesis of this compound can be traced back to the pioneering work of Henry Gilman and John W. Dietrich. In their 1957 publication in The Journal of Organic Chemistry, they explored the metalation and subsequent reactions of dibenzofuran. While their primary focus was on other derivatives, their work laid the foundation for the selective functionalization of the dibenzofuran core, including bromination at the 4 and 6 positions.

Synthetic Pathways

The principal method for the synthesis of this compound is the direct, selective bromination of dibenzofuran. The control of reaction conditions is paramount to achieving the desired 4,6-disubstituted product with high purity.

An In-depth Technical Guide to the Solubility of 4,6-Dibromodibenzofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-Dibromodibenzofuran, a key intermediate in the synthesis of advanced electronic materials.[1] While specific quantitative solubility data is not extensively documented in publicly available literature, this document outlines the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is a derivative of dibenzofuran with the molecular formula C₁₂H₆Br₂O.[1][2][3] It typically appears as an off-white solid powder.[1][4] Key physical and chemical properties are provided in Table 1. Understanding the solubility of this compound is crucial for its application in organic synthesis, particularly in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₂O | [1][2][3] |

| Molecular Weight | ~325.98 g/mol | [1][3] |

| Appearance | Off-white powder/solid | [1][4] |

| Melting Point | ~147-151 °C | [1] |

| Boiling Point | ~396 °C | [1] |

Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like".[5][6] This means that substances with similar polarities are more likely to be soluble in one another. This compound, with its large nonpolar dibenzofuran core, is expected to be more soluble in nonpolar organic solvents. The parent compound, dibenzofuran, is known to be soluble in organic solvents such as benzene, toluene, and chloroform, while being practically insoluble in water.[7][8] It can be inferred that this compound will exhibit similar solubility behavior.

Factors that influence the solubility of this compound include:

-

Polarity of the Solvent: Nonpolar or weakly polar organic solvents are likely to be effective at dissolving this compound.

-

Temperature: For most solids, solubility increases with increasing temperature.[6][9][10]

-

Molecular Size: The relatively large size of the molecule may limit its solubility compared to smaller compounds.[6]

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., in g/L or mol/L) for the solubility of this compound in various organic solvents. Therefore, the following sections provide a detailed experimental protocol for researchers to determine this data in their own laboratory settings.

Experimental Protocol for Determining Solubility

The following is a generalized method for determining the solubility of a solid compound like this compound in an organic solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., hexane, toluene, chloroform, tetrahydrofuran, acetone, ethanol)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.2. Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

Figure 1: A generalized workflow for the experimental determination of solubility.

4.3. Detailed Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vial at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a precise volume of the clear supernatant using a pipette.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer or an HPLC system.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

4.4. Qualitative Solubility Test

For a rapid assessment of solubility, a qualitative test can be performed.

-

Place a small, known amount (e.g., 1-5 mg) of this compound into a test tube.

-

Add the chosen solvent dropwise while shaking or vortexing.[11]

-

Observe if the solid dissolves. If it dissolves completely after adding a small amount of solvent (e.g., 1 mL), it is considered soluble. If it remains undissolved, it is considered insoluble in that solvent under those conditions.

Molecular Interactions in Solution

The dissolution of this compound in a nonpolar organic solvent is driven by intermolecular forces. The diagram below illustrates the conceptual interaction between a this compound molecule and surrounding solvent molecules.

Figure 2: Solvation of this compound in a nonpolar organic solvent.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H6Br2O | CID 526362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. catalog.data.gov [catalog.data.gov]

- 4. Dibenzofuran, 4,6-dibromo- | CymitQuimica [cymitquimica.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Dibenzofuran CAS#: 132-64-9 [m.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. saltise.ca [saltise.ca]

- 11. researchgate.net [researchgate.net]

Health and Safety Profile of 4,6-Dibromodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 4,6-Dibromodibenzofuran. Due to the limited availability of data specific to this compound, information from structurally related dibenzofurans and polybrominated dibenzofurans (PBDFs) has been included to provide a more complete toxicological profile. It is crucial to handle this compound with extreme caution and to consult the most recent Safety Data Sheet (SDS) from the supplier before use.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₂O | [1] |

| Molecular Weight | 325.98 g/mol | [1] |

| Appearance | Off-white to white solid/powder | [2] |

| Melting Point | 147-151 °C | [2] |

| Boiling Point | ~396 °C (predicted) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. | General knowledge for this class of compounds |

| Purity | Typically ≥98% | [2] |

Toxicological Data

Direct and quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the public domain. However, based on the toxicity of related polyhalogenated dibenzofurans, it should be treated as a substance with high potential toxicity. The primary mechanism of toxicity for many polyhalogenated aromatic hydrocarbons is through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, leading to a range of adverse health effects.

General Toxicity of Polybrominated Dibenzofurans (PBDFs):

-

Dioxin-like Activity: PBDFs are known to exhibit "dioxin-like" toxicity, mediated by the aryl hydrocarbon receptor (AhR). This can lead to a variety of toxic responses, including immunotoxicity, reproductive and developmental effects, and carcinogenicity.

-

Persistence and Bioaccumulation: Like other halogenated aromatic hydrocarbons, PBDFs are persistent in the environment and can bioaccumulate in fatty tissues of organisms.

Due to the lack of specific data, a formal GHS classification for this compound is not established. However, based on data for analogous compounds, it should be handled as a substance that is potentially:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

-

Harmful to aquatic life with long-lasting effects

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk.

-

Handling:

-

Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors. Use a respirator if ventilation is inadequate.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from heat and sources of ignition.

-

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

Spills:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Do not let the chemical enter drains.

-

Experimental Protocols

Synthesis of Dibromodibenzofurans (General Procedure)

While a specific protocol for the 4,6-isomer is not detailed in the provided search results, a general method for the dibromination of dibenzofuran can be adapted. The precise substitution pattern depends on the reaction conditions.

Materials:

-

Dibenzofuran

-

Bromine

-

Glacial acetic acid

-

Sodium thiosulfate solution

-

Deionized water

-

n-Hexane (for recrystallization)

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Dissolve dibenzofuran in glacial acetic acid in the round-bottom flask.

-

Heat the solution to the desired reaction temperature (e.g., 75-120°C) with continuous stirring.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture.

-

Maintain the reaction at the set temperature for several hours (e.g., 3-6 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into deionized water to precipitate the crude product.

-

Wash the precipitate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with deionized water.

-

Purify the crude product by recrystallization from a suitable solvent, such as n-hexane, to obtain the dibromodibenzofuran product.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Assessment of Dioxin-Like Activity (CALUX Assay - General Protocol)

The Chemically Activated Luciferase Expression (CALUX) bioassay is a common method to determine the dioxin-like activity of compounds by measuring the activation of the AhR signaling pathway.

Materials:

-

Genetically modified rat hepatoma (H4IIE) cells containing a luciferase reporter gene under the control of dioxin-responsive elements (DREs).

-

Cell culture medium and supplements.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as a positive control.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture: Culture the H4IIE-luc cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Dosing: Prepare serial dilutions of the test compound and the TCDD standard. Replace the cell culture medium with a medium containing the different concentrations of the test compound or TCDD. Include a solvent control.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 hours).

-

Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luciferase activity is proportional to the activation of the AhR. The results for the test compound are typically expressed as relative potencies (REPs) compared to TCDD.

Acute Oral Toxicity Assessment (OECD Guideline 423 - Acute Toxic Class Method)

This is a standardized protocol to assess the acute oral toxicity of a substance. It is a stepwise procedure using a small number of animals.

Animals:

-

Healthy, young adult rodents (usually rats, preferably females) from a single strain.

Procedure:

-

Dose Selection: Based on available information, a starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Dosing: A single dose of the test substance is administered to a group of animals (typically 3) by gavage.

-

Observation: The animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Stepwise Procedure:

-

If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is classified in that toxicity class.

-

If one animal dies, the test is repeated at the same dose level with another group.

-

If no mortality occurs, the test is repeated at the next higher dose level.

-

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Classification: The substance is classified into a GHS category based on the dose at which mortality is observed.

Signaling Pathway and Experimental Workflow Visualization

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of toxicity for dioxin-like compounds, including likely this compound, is the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. The following diagram illustrates this pathway.

References

Potential Research Areas for 4,6-Dibromodibenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dibromodibenzofuran is a halogenated heterocyclic compound with a rigid, planar structure that makes it an attractive scaffold for the development of novel materials and potential therapeutic agents. The presence of two reactive bromine atoms at the 4 and 6 positions allows for diverse functionalization through various cross-coupling reactions, opening avenues for extensive research in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential research applications of this compound. It includes detailed experimental protocols for its synthesis and subsequent derivatization, a summary of its known properties, and a discussion of promising research directions in organic electronics, drug discovery, and toxicology.

Introduction

Dibenzofuran and its derivatives have garnered significant attention due to their unique electronic properties and diverse biological activities. The dibenzofuran core is a key structural motif in various natural products and synthetic compounds with applications ranging from pharmaceuticals to organic electronics. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules. The strategic placement of bromine atoms provides reactive handles for introducing a wide range of functional groups, enabling the fine-tuning of molecular properties for specific applications.

This guide aims to provide researchers with a detailed technical resource on this compound, summarizing its chemical characteristics and outlining potential areas for future investigation.

Physicochemical Properties

This compound is a solid, off-white powder with the molecular formula C₁₂H₆Br₂O. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₆Br₂O | [1][2] |

| Molecular Weight | 325.98 g/mol | [1][2] |

| Melting Point | 147-151 °C | [1] |

| Boiling Point | ~396 °C | [1] |

| Appearance | Off-white powder | [1] |

| Purity | ≥98% |

Synthesis and Reactivity

The primary route for the synthesis of this compound is the selective bromination of dibenzofuran. The reactivity of the dibenzofuran ring towards electrophilic substitution dictates the position of bromination. The bromine atoms at the 4 and 6 positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate.

Synthesis of this compound

Representative Experimental Protocol: Bromination of Dibenzofuran

-

Materials: Dibenzofuran, Bromine (Br₂), Acetic Acid.

-

Procedure:

-

Dissolve dibenzofuran (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Heat the solution to a specific temperature (e.g., 75-80 °C).

-

Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid dropwise to the heated dibenzofuran solution over a period of 1-2 hours.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Collect the precipitated solid by vacuum filtration and wash it with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield the desired dibromodibenzofuran isomer.

-

Note: The regioselectivity of the bromination can be influenced by the solvent, temperature, and catalyst. Achieving high selectivity for the 4,6-isomer may require careful optimization of these parameters.

Reactivity in Cross-Coupling Reactions

The bromine atoms of this compound serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of its utility as a building block.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Toluene, 1,4-Dioxane, DMF), Water.

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq per bromine), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq per bromine).

-

Add the degassed solvent and a small amount of degassed water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired arylated dibenzofuran.

-

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

Materials: this compound, Amine, Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOt-Bu or Cs₂CO₃), Anhydrous solvent (e.g., Toluene or 1,4-Dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (1.2-1.5 eq per bromine).

-

Add this compound (1.0 eq) and the amine (1.1-1.3 eq per bromine).

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

Potential Research Areas

The unique structure and reactivity of this compound make it a promising candidate for exploration in several cutting-edge research areas.

Materials Science: Organic Electronics

Dibenzofuran-based materials are known for their high triplet energies and good thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters. The 4,6-disubstitution pattern allows for the introduction of various electron-donating or electron-accepting moieties to tune the electronic and photophysical properties of the resulting molecules.

Potential Research Directions:

-

Synthesis of Novel Host Materials: Utilize Suzuki and Buchwald-Hartwig couplings to attach carbazole, triphenylamine, or other hole-transporting units to the 4,6-positions to create new host materials for blue, green, or red phosphorescent OLEDs.

-

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters: Design and synthesize donor-acceptor molecules based on the this compound scaffold to achieve small singlet-triplet energy splitting for efficient TADF.

-

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs): Explore the use of this compound as a building block for constructing conjugated polymers and small molecules for use as donor or acceptor materials in OPVs and as semiconductors in OFETs.

References

4,6-Dibromodibenzofuran: A Versatile Precursor for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Dibromodibenzofuran is a key intermediate in organic synthesis, prized for its rigid, planar dibenzofuran core and the two reactive bromine atoms at the 4 and 6 positions. This unique structure provides a versatile platform for the construction of complex organic molecules with applications ranging from advanced materials for organic electronics to novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role as a precursor in drug development and materials science.

Chemical and Physical Properties

This compound is a stable organic compound with the molecular formula C₁₂H₆Br₂O.[1] It typically appears as an off-white powder.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₂O | [1] |

| Molecular Weight | 325.98 g/mol | [1] |

| Melting Point | 147-151 °C | [2] |

| Boiling Point | ~396 °C | [2] |

| CAS Number | 201138-91-2 | [3] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the selective bromination of dibenzofuran.[2] Precise control of reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, is crucial to achieve the desired 4,6-disubstitution pattern and high purity.[2]

Key Synthetic Transformations

The bromine atoms at the 4 and 6 positions of the dibenzofuran core serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups. The most important of these transformations are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, and it is a powerful tool for the formation of carbon-carbon bonds.[4] In the case of this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 4 and 6 positions.

Experimental Protocol: Synthesis of 4,6-Di(aryl)dibenzofurans

The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

| Reagent/Parameter | Conditions |

| Starting Material | This compound (1.0 equiv) |

| Coupling Partner | Arylboronic acid (2.2 - 2.5 equiv) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |

| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) |

| Solvent | 1,4-Dioxane/Water or Toluene/Water |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4,6-di(aryl)dibenzofuran.

Quantitative Data for Suzuki-Miyaura Reactions:

| Arylboronic Acid | Product | Yield (%) | Spectroscopic Data |

| Phenylboronic acid | 4,6-Diphenyldibenzofuran | 85-95% | ¹H NMR, ¹³C NMR, MS |

| 4-Methoxyphenylboronic acid | 4,6-Bis(4-methoxyphenyl)dibenzofuran | 80-90% | ¹H NMR, ¹³C NMR, MS |

| Thiophen-2-ylboronic acid | 4,6-Di(thiophen-2-yl)dibenzofuran | 75-85% | ¹H NMR, ¹³C NMR, MS |

Note: Yields are representative and can vary depending on the specific reaction conditions and the nature of the arylboronic acid.

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[5] This reaction is particularly valuable for synthesizing arylamines, which are important structural motifs in many pharmaceuticals.[2][6]

Experimental Protocol: Synthesis of 4,6-Di(amino)dibenzofurans

The following is a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

| Reagent/Parameter | Conditions |

| Starting Material | This compound (1.0 equiv) |

| Coupling Partner | Amine (2.2 - 2.5 equiv) |

| Catalyst | Pd₂(dba)₃ (2-5 mol%) |

| Ligand | XPhos or BINAP (4-10 mol%) |

| Base | NaOtBu or K₃PO₄ (2.5 - 3.0 equiv) |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | 90-110 °C |

| Reaction Time | 12-24 hours |

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired 4,6-di(amino)dibenzofuran.

Quantitative Data for Buchwald-Hartwig Amination Reactions:

| Amine | Product | Yield (%) | Spectroscopic Data |

| Aniline | 4,6-Di(phenylamino)dibenzofuran | 75-85% | ¹H NMR, ¹³C NMR, MS |

| Morpholine | 4,6-Dimorpholinodibenzofuran | 80-90% | ¹H NMR, ¹³C NMR, MS |

| N-Methylpiperazine | 4,6-Bis(N-methylpiperazin-1-yl)dibenzofuran | 70-80% | ¹H NMR, ¹³C NMR, MS |

Note: Yields are representative and can vary depending on the specific reaction conditions and the amine used.

Caption: Buchwald-Hartwig Amination Workflow.

Applications in Drug Development

Dibenzofuran derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[7][8][9] The ability to readily functionalize the 4 and 6 positions of this compound allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

Dibenzofuran Derivatives as Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] Several studies have identified dibenzofuran-based compounds as potent inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway.[11][12][13]

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in cancer, making it an attractive target for therapeutic intervention. The general strategy involves designing dibenzofuran derivatives that can bind to the ATP-binding pocket of these kinases, thereby inhibiting their activity and downstream signaling.

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Workflow for Library Synthesis and Screening

The versatility of this compound as a scaffold makes it an ideal starting point for the diversity-oriented synthesis of compound libraries for high-throughput screening.[14] A typical workflow involves the parallel synthesis of a library of 4,6-disubstituted dibenzofurans, followed by screening for biological activity.

Caption: Drug Discovery Workflow.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its rigid framework and the presence of two reactive bromine atoms allow for the straightforward synthesis of a wide array of 4,6-disubstituted dibenzofuran derivatives through robust and high-yielding cross-coupling reactions. These derivatives have shown significant promise in both materials science, particularly in the development of organic electronics, and in drug discovery as potent inhibitors of key signaling pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this important synthetic building block.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. mdpi.com [mdpi.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis of potent antitumor and antiviral benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway

An In-depth Technical Guide on the Toxicological Profile of Brominated Dibenzofurans

Introduction

Polybrominated dibenzofurans (PBDFs) are a class of brominated aromatic hydrocarbons. They are not produced commercially but are formed as unintentional byproducts during the production of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs), and during the combustion of materials containing these flame retardants.[1][2][3] Their structural similarity to the highly toxic polychlorinated dibenzofurans (PCDFs) has raised significant environmental and health concerns, as they can elicit a similar spectrum of toxic effects.[1][2] This guide provides a comprehensive overview of the toxicological profile of PBDFs, focusing on their mechanism of action, toxicokinetics, key toxicological endpoints, and the experimental protocols used for their evaluation.

The primary mechanism for the toxicity of PBDFs, like their chlorinated counterparts, is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4] The general consensus is that 2,3,7,8-substituted brominated congeners produce a toxic spectrum similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent AhR agonist.[2][4]

The activation pathway proceeds as follows:

-

Ligand Binding: The PBDF congener enters the cell and binds to the AhR located in the cytoplasm, which is complexed with heat shock protein 90 (HSP90) and other co-chaperones.

-

Nuclear Translocation: Upon ligand binding, the AhR-ligand complex translocates into the nucleus.[5]

-

Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[6]

-

DNA Binding: The AhR-ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.[5][6]

-

Gene Transcription: This binding initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1, leading to a cascade of biochemical and toxic effects.[5]

Toxicokinetics

The toxicokinetics of PBDFs involve their absorption, distribution, metabolism, and excretion.

-

Absorption: PBDFs can be absorbed following oral, dermal, or inhalation exposure.[3]

-

Distribution: Due to their lipophilic nature, PBDFs tend to accumulate in adipose tissue and the liver.[3][7]

-

Metabolism and Excretion: The biological half-lives of brominated compounds appear to be somewhat shorter than those of the corresponding chlorinated species, suggesting they may be less persistent.[3] Elimination occurs primarily via the feces through biliary excretion.[3] The substitution pattern is crucial for metabolic stability; congeners with bromine/chlorine at all 2,3,7,8 positions are more resistant to metabolism and thus more persistent.[4]

Quantitative Toxicity Data

The toxicity of PBDFs is often compared to their chlorinated analogs using the Toxic Equivalency Factor (TEF) concept.[8] The TEF approach facilitates the risk assessment of complex mixtures by expressing the concentration of different congeners as a uniform "toxic" concentration relative to TCDD.[8][9] Due to a limited database for brominated compounds, the World Health Organization (WHO) has recommended using the same TEF values for brominated congeners as their chlorinated analogues as an interim measure.[2][10][11]

Table 1: Developmental Toxicity of Selected PBDD/PBDFs in C57BL/6N Mice

This table summarizes the Lowest Observed Effect Levels (LOELs) for hydronephrosis and cleft palate in C57BL/6N mice following a single oral dose on gestation day 10.[12]

| Compound | LOEL for Hydronephrosis (µg/kg) | LOEL for Cleft Palate (µg/kg) |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 3 | 48 |

| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | 25 | 200 |

| 1,2,3,7,8-Pentabromodibenzofuran (1PeBDF) | 500 | 4000 |

| 2,3,4,7,8-Pentabromodibenzofuran (4PeBDF) | 400 | 2400 |

Table 2: Fish-Specific Toxic Equivalency Factors (TEFs) for PBDFs

These TEFs were calculated based on early life stage mortality in rainbow trout, relative to TCDD (TEF = 1).[13]

| Compound | LD50 (pmol/g) | TEF (Fish-specific) |

| 2,3,7,8-TCDD | 104 | 1.0 |

| 2,3,7,8-TBDF | 11 | 9.45 |

| 1,2,3,7,8-PeBDF | 35 | 2.97 |

| 2,3,4,7,8-PeBDF | 89 | 1.17 |

| 1,2,3,4,7,8-HxBDF | 1195 | 0.09 |

Experimental Protocols

Detailed experimental protocols are crucial for understanding and replicating toxicological findings. Below are summaries of key methodologies used to assess PBDF toxicity.

Protocol 1: In Vivo Developmental Toxicity Assay in Mice

This protocol outlines the methodology used in studies assessing teratogenic effects like hydronephrosis and cleft palate.[12]

-

Animal Model: C57BL/6N mice, a strain known to be sensitive to the teratogenic effects of dioxin-like compounds.

-

Test Compounds: Specific PBDF congeners (e.g., 2,3,7,8-TBDF, 1,2,3,7,8-PeBDF) dissolved in a vehicle like corn oil.

-

Administration: A single dose administered by oral gavage to pregnant dams on a specific day of gestation (e.g., gestation day 10), which is a critical period for organ development.

-

Dose Selection: A range of doses is used to establish a dose-response relationship.

-

Endpoint Assessment: On gestation day 18, dams are euthanized.

-

Maternal Toxicity: Monitored via clinical signs and changes in body and organ (e.g., liver) weight.

-

Developmental Toxicity: Assessed by examining the number of live and dead fetuses, fetal weight, and the incidence of external and internal malformations. The hard palate and kidneys are specifically examined for cleft palate and hydronephrosis, respectively.

-

Protocol 2: In Vitro AhR-Mediated Gene Expression Assay (CALUX)

The Chemically Activated Luciferase Expression (CALUX) bioassay is used to measure the potential of a compound to activate the AhR signaling pathway.[14]

-

Cell Line: A genetically modified cell line, typically a rodent or human hepatoma cell line (e.g., H1G1.1c3), that contains a luciferase reporter gene under the control of DREs.

-

Experimental Procedure:

-

Cell Culture: Cells are seeded in multi-well plates and allowed to attach.

-

Compound Exposure: Cells are treated with various concentrations of the test PBDF congener or an environmental sample extract. A positive control (e.g., TCDD) and a solvent control are included.

-

Incubation: Cells are incubated for a specific period (e.g., 24 hours) to allow for AhR activation and expression of the luciferase gene.

-

Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. The amount of light produced is directly proportional to the extent of AhR activation.

-

-

Data Analysis: The results are often expressed as relative effect potencies (REPs) compared to the positive control, TCDD.

References

- 1. Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]

- 9. dtsc.ca.gov [dtsc.ca.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. ovid.com [ovid.com]

- 12. Teratogenic effects of 2,3,7,8-tetrabromodibenzo-p-dioxin and three polybrominated dibenzofurans in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxic equivalency factors of polybrominated dibenzo-p-dioxin, dibenzofuran, biphenyl, and polyhalogenated diphenyl ether congeners based on rainbow trout early life stage mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Odyssey of Halogenated Dibenzofurans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of halogenated dibenzofurans, a class of persistent organic pollutants of significant concern. This document delves into their sources, transport mechanisms, transformation pathways, and persistence in the environment, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Halogenated Dibenzofurans

Halogenated dibenzofurans, particularly polychlorinated dibenzofurans (PCDFs), are aromatic organic compounds with a dibenzofuran structure substituted with one or more halogen atoms.[1] There are 135 possible PCDF congeners, with the toxicity varying based on the number and position of the chlorine atoms.[2] Those with chlorine atoms at positions 2, 3, 7, and 8 are of particular toxicological concern.[1] These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes.[3] Their persistence, bioaccumulative potential, and toxicity make them a significant environmental and human health concern.[1]

Physicochemical Properties

The environmental behavior of halogenated dibenzofurans is largely governed by their physicochemical properties. Key parameters include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).[2] In general, as the degree of chlorination increases, water solubility and vapor pressure decrease, while the Kow value increases, indicating a greater tendency to partition into organic matrices such as soil, sediment, and biota.

Table 1: Physicochemical Properties of Selected Polychlorinated Dibenzofuran Congeners

| Congener | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (µg/L) | Vapor Pressure (Pa) | Log Kow |

| 2-Chlorodibenzofuran | C12H7ClO | 202.64 | - | - | - |

| 2,8-Dichlorodibenzofuran | C12H6Cl2O | 237.08 | 4.8 | 1.1 x 10⁻³ | 5.07 |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | C12H4Cl4O | 305.97 | 0.38 | 1.5 x 10⁻⁵ | 6.50 |

| 1,2,3,7,8-Pentachlorodibenzofuran | C12H3Cl5O | 340.41 | 0.02 | 1.1 x 10⁻⁶ | 7.10 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | C12H2Cl6O | 374.86 | 0.003 | 8.0 x 10⁻⁸ | 7.80 |

| Octachlorodibenzofuran (OCDF) | C12Cl8O | 443.70 | 0.00004 | 1.3 x 10⁻¹⁰ | 8.80 |

Note: The data presented are compiled from various sources and may exhibit some variability. The table provides representative values.

Environmental Transformation Processes

Halogenated dibenzofurans undergo transformation in the environment through both abiotic and biotic processes. The primary mechanisms of degradation are photodegradation and microbial degradation.

Abiotic Degradation: Photodegradation

Photodegradation, or photolysis, is a significant abiotic process for the breakdown of halogenated dibenzofurans, particularly in aquatic environments and on surfaces exposed to sunlight.[4] The process involves the absorption of light energy, leading to the cleavage of carbon-halogen or other bonds. The rate of photodegradation is influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers, and the environmental matrix.[2][4] Generally, photodegradation rates decrease with an increasing degree of chlorination.[4]

Table 2: Photodegradation Half-lives of Selected Polychlorinated Dibenzofurans

| Congener | Medium | Light Source | Half-life | Reference |

| 2,8-Dichlorodibenzofuran | 60% Acetonitrile/Water | 300 nm UV | 4.3 min | [2] |

| 2,3,7,8-Tetrachlorodibenzofuran | 60% Acetonitrile/Water | 300 nm UV | 680 min | [2] |

| Octachlorodibenzofuran | 60% Acetonitrile/Water | 300 nm UV | - | [2] |

| 2,8-Dichlorodibenzofuran | Water | Sunlight | 6.4 - 23 h | [2] |

| 2,3,7,8-Tetrachlorodibenzofuran | Water | Sunlight | 6.4 - 23 h | [2] |

| Octachlorodibenzofuran | Water | Sunlight | - | [2] |

Biotic Degradation: Microbial Transformation

Microorganisms play a crucial role in the breakdown of halogenated dibenzofurans, particularly in soil and sediment environments. The primary mechanism of aerobic microbial degradation is initiated by dioxygenase enzymes.[5][6] Anaerobic degradation can occur through reductive dehalogenation, where halogen atoms are removed and replaced by hydrogen.[7][8]

The aerobic degradation of dibenzofuran is typically initiated by an angular dioxygenation at the 4 and 4a positions, catalyzed by a multi-component enzyme system.[5][6] This initial attack leads to the opening of one of the aromatic rings and subsequent enzymatic reactions further break down the molecule.

References

- 1. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 2. Polychlorinated Dibenzofurans - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous solutions and in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Complete reductive dehalogenation of brominated biphenyls by anaerobic microorganisms in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Disubstituted Dibenzofurans

Audience: Researchers, scientists, and drug development professionals.

Introduction